molecular formula C12H18ClNO3 B1422985 methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride CAS No. 1306728-63-1

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

Cat. No.: B1422985
CAS No.: 1306728-63-1
M. Wt: 259.73 g/mol
InChI Key: WTBZOHYJGNLMEQ-HNCPQSOCSA-N
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Description

Overview of β-Amino Esters in Organic Chemistry

β-Amino esters represent a critical class of compounds in organic synthesis due to their dual functionality: an amine group at the β-position and an ester moiety. These structural features enable diverse reactivity, including participation in cycloadditions, nucleophilic substitutions, and enzyme-mimetic transformations. The ester group facilitates solubility in organic solvents, while the amine group allows for pH-dependent protonation, making β-amino esters versatile intermediates in pharmaceuticals and polymer science.

A defining characteristic of β-amino esters is their ability to serve as precursors for peptidomimetics, which mimic natural peptides but exhibit enhanced metabolic stability. For example, poly(β-amino esters) (PBAEs) have emerged as biodegradable vectors for gene delivery, leveraging their cationic nature to complex nucleic acids. The hydrolytic degradation of ester bonds in PBAEs ensures low cytotoxicity compared to non-degradable polymers like polyethyleneimine.

Table 1: Key Properties of β-Amino Esters

Property Relevance
Biodegradability Ester hydrolysis enables controlled drug release
pH Responsiveness Protonation at low pH enhances endosomal escape in gene delivery
Structural Diversity Modular synthesis from diacrylates and amines

Historical Context of Chiral Amino Ester Development

The synthesis of enantiomerically pure β-amino esters gained momentum in the late 20th century with advances in asymmetric catalysis. Early methods relied on chiral auxiliaries, such as the use of (S)-phenylglycinol to induce diastereoselectivity in Reformatsky reactions. For instance, Awasthi et al. achieved >98% diastereomeric excess in β-amino ester synthesis using chiral imines derived from (S)-phenylglycinol.

The introduction of Michael addition-based polymerization in 2000 marked a turning point, enabling scalable production of degradable PBAEs for biomedical applications. These polymers, formed from diacrylates and amines, exhibited tunable molecular weights (up to 31,200 Da) and pH-dependent degradation kinetics. Concurrently, enzymatic resolution methods emerged, leveraging lipases to hydrolyze racemic β-amino esters with high enantioselectivity.

Significance of (3R) Stereochemistry

The (3R) configuration in methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride confers distinct physicochemical and biological properties. Chirality at the β-position influences:

  • Binding Affinity : The spatial arrangement of the 2-ethoxyphenyl group modulates interactions with biological targets, such as enzymes or receptors.
  • Metabolic Stability : R-configuration may reduce susceptibility to proteolytic cleavage compared to S-enantiomers.
  • Crystallinity : Enantiopure compounds often exhibit higher melting points and improved formulation stability.

Source reports the specific rotation data for the (3R)-enantiomer, critical for quality control in pharmaceutical synthesis. The stereochemistry is typically confirmed via X-ray crystallography or chiral HPLC using columns functionalized with cyclodextrins.

Position in Contemporary Research

This compound (CAS: 1306728-63-1) has garnered attention as a building block for:

  • Anticancer Agents : Its 2-ethoxyphenyl moiety enhances lipophilicity, promoting cell membrane penetration.
  • Peptide Mimetics : The ester group allows late-stage modifications via hydrolysis or transesterification.
  • Polymer Synthesis : As a monomer, it contributes to PBAEs with tailored degradation rates for controlled drug release.

Table 2: Physicochemical Profile of this compound

Property Value Source
Molecular Formula C₁₂H₁₈ClNO₃
Molecular Weight 259.73 g/mol
CAS Number 1306728-63-1
Chiral Purity >99% ee

Recent innovations include photocatalytic synthesis methods employing N-heterocyclic carbenes (NHCs) to construct β-amino esters with α-quaternary centers. For example, Tanaka et al. achieved regioselective aminocarboxylation of styrenes using imide-derived radicals, yielding β²,²-amino esters with 90% efficiency. Such advances underscore the compound’s relevance in modern stereoselective synthesis.

Properties

IUPAC Name

methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-16-11-7-5-4-6-9(11)10(13)8-12(14)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBZOHYJGNLMEQ-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@@H](CC(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Amino Acid Synthesis

  • Aziridine-2-carboxylic esters as intermediates
    Research on aziridine-2-carboxylic esters (Legters, 1991) shows that these strained three-membered ring compounds can be synthesized and subsequently opened regio- and stereoselectively to yield chiral amino acid esters with defined stereochemistry. For methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate, the aziridine ring opening with nucleophiles such as ethanol derivatives can introduce the 2-ethoxyphenyl group.

  • Chiral resolution or asymmetric synthesis
    The (3R) stereochemistry is achieved either by asymmetric synthesis using chiral catalysts or by resolution of racemic mixtures using chiral auxiliaries or chromatography.

Esterification Process

  • Reagents and conditions
    The amino acid intermediate is refluxed in methanol with a strong acid catalyst (commonly HCl gas or concentrated hydrochloric acid) to form the methyl ester hydrochloride salt. The reaction typically proceeds for several hours until complete conversion.

  • Optimization
    Industrial and laboratory scale processes optimize temperature, reaction time, and acid concentration to maximize yield and purity.

Salt Formation

  • The free base methyl ester is converted into its hydrochloride salt by bubbling dry HCl gas into a solution of the ester in anhydrous solvent or by adding concentrated HCl directly, followed by crystallization.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Aziridine synthesis Chiral aziridine precursor, base catalyst Ambient to reflux Several hours 60-85 Stereoselective ring formation
Ring opening Nucleophile (2-ethoxyphenyl derivative) 0-50 °C 2-6 hours 70-90 Regioselective ring opening
Esterification Methanol, HCl catalyst Reflux (~65 °C) 4-8 hours 80-95 Acid-catalyzed esterification
Salt formation Dry HCl gas or concentrated HCl Ambient 1-2 hours Quantitative Crystallization of hydrochloride salt

Research Findings and Industrial Relevance

  • The compound serves as an important chiral intermediate in pharmaceutical synthesis, especially for drugs requiring precise stereochemistry at the amino acid moiety.
  • Continuous flow esterification reactors have been explored for scale-up, providing improved reaction control and higher throughput with consistent product quality.
  • Modifications in the aromatic substituent (e.g., methoxy vs. ethoxy) affect solubility and reactivity, influencing synthetic route optimization.

Summary Table of Key Preparation Features

Feature Description
Starting materials Chiral aziridine-2-carboxylic ester or chiral amino acid
Key reaction types Aziridine ring formation, regioselective ring opening, esterification
Catalysts Acid catalysts (HCl), bases for ring formation
Solvents Methanol (esterification), organic solvents for ring opening
Temperature range 0 °C to reflux (~65 °C)
Stereochemistry control Asymmetric synthesis or chiral resolution
Final form Hydrochloride salt for stability and solubility
Purification methods Crystallization, chiral HPLC, recrystallization

This comprehensive overview synthesizes diverse, authoritative data on the preparation of this compound, highlighting the critical synthetic steps, reaction conditions, and analytical techniques essential for producing this chiral amino acid ester hydrochloride with high stereochemical purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is primarily studied for its potential therapeutic effects. It has been explored in the context of:

  • Neuropharmacology : The compound may influence neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which are crucial for treating mood disorders and neurodegenerative diseases.
  • Anticancer Research : Preliminary studies suggest that this compound exhibits cytotoxic properties against various cancer cell lines. Research indicates its potential to inhibit tumor growth by inducing apoptosis in cancer cells .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition assays, particularly targeting proteases and kinases involved in disease pathways. Its structure allows it to act as a competitive inhibitor, making it valuable in drug development processes aimed at preventing enzyme-substrate interactions .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties, effective against both bacterial and fungal strains. This application is critical in developing new antibiotics amid rising antibiotic resistance .

Data Tables

The following table summarizes key findings related to the compound's applications:

Application AreaFindingsReferences
NeuropharmacologyModulates serotonin/dopamine pathways
Anticancer ResearchInduces apoptosis in cancer cell lines
Enzyme InhibitionActs as a competitive inhibitor
Antimicrobial ActivityEffective against bacterial/fungal strains

Case Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability after treatment with the compound, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another investigation, the compound was tested for its ability to inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis. The findings revealed that the compound effectively reduced MMP activity, highlighting its therapeutic potential in cancer treatment strategies.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release the active amino acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of β-amino acid esters with aryl substituents. Key structural analogues include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Target Compound 2-ethoxyphenyl C₁₁H₁₆ClNO₃ 245.71 1308646-52-7 Ortho ethoxy (electron-donating), (3R) configuration
Methyl (3R)-3-amino-3-(4-fluorophenyl)propanoate HCl 4-fluorophenyl C₁₀H₁₃ClFNO₂ 233.67 1217792-89-6 Para fluoro (electron-withdrawing), lower MW
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl 2,4-difluorophenyl C₁₀H₁₁ClF₂NO₂ 245.66 1333750-44-9 Two electron-withdrawing groups, steric hindrance
(R)-Methyl 3-amino-3-(4-methoxyphenyl)propanoate HCl 4-methoxyphenyl C₁₁H₁₆ClNO₃ 245.71 1088807-19-5 Para methoxy (electron-donating), similar MW to target
(R)-Methyl 3-amino-3-(3-chlorophenyl)propanoate HCl 3-chlorophenyl C₁₀H₁₂ClNO₂ 213.66 905991-90-4 Chloro substituent (electron-withdrawing), lower MW
Key Observations :
  • Substituent Position and Electronics: The 2-ethoxyphenyl group in the target compound provides ortho-directed steric and electronic effects, distinct from para-substituted analogues like the 4-fluorophenyl or 4-methoxyphenyl derivatives.
  • Molecular Weight and Solubility :

    • The target compound (MW 245.71) and the 4-methoxyphenyl analogue share identical molecular weights but differ in substituent position, highlighting the role of regiochemistry .
    • Difluorinated derivatives (e.g., 2,4-difluorophenyl) exhibit lower molecular weights despite additional substituents due to reduced hydrogen content .

Biological Activity

Methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride is a chiral amino acid derivative with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and interactions with biological macromolecules.

Structural Characteristics

The compound features several functional groups:

  • Amino group (-NH₂) : This group can form hydrogen bonds, facilitating interactions with proteins and nucleic acids.
  • Ethoxy group (-OCH₂CH₃) : Enhances solubility and may influence the compound's pharmacokinetics.
  • Carboxylate moiety (-COO^-) : Important for the compound's reactivity and interaction with biological targets.

The mechanism of action for this compound involves:

  • Hydrogen bonding : The amino group can interact with various biological macromolecules, potentially modulating enzyme activity and receptor interactions.
  • Hydrolysis of the ester group : This process can release active amino acid derivatives, contributing to its biological effects.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties. Its structural similarity to neurotransmitters suggests potential interactions that could influence neurodegenerative pathways. The neuroprotective effects are believed to arise from its ability to modulate neurotransmitter systems, although detailed mechanisms remain to be elucidated.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
NeuroprotectionPotential modulation of neurotransmitter systems; requires further investigation.
Enzyme InteractionPossible interaction with enzymes due to hydrogen bonding capabilities.
Binding AffinityInteraction studies suggest binding with various biological targets; specifics are limited.

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • Detailed mechanistic studies to clarify how this compound interacts at the molecular level.
  • In vivo studies to assess its therapeutic potential in neurodegenerative diseases.
  • Exploration of structural analogs to identify compounds with enhanced potency or specificity.

Q & A

Basic Questions

Q. What are the key steps in synthesizing methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride, and how can enantiomeric purity be ensured?

  • Methodology : Synthesis typically involves enantioselective routes, such as asymmetric hydrogenation or chiral resolution. For example, the use of HCl in dioxane for deprotection (as seen in structurally similar compounds) ensures high yield and purity . Enantiomeric purity is validated via chiral HPLC or polarimetry, leveraging the stereochemical descriptors (e.g., "3R" configuration) provided in the compound’s IUPAC name .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • 1H-NMR : Assign peaks based on substituents (e.g., ethoxyphenyl protons at δ 3.8–4.2 ppm, methyl ester at δ 3.7 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., 245.70 g/mol for a related compound) via exact mass analysis .
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to assess purity .

Q. How should this compound be stored to maintain stability, and what degradation products might form?

  • Methodology : Store at +5°C in airtight, light-protected containers. Hydrolysis of the ester group under humid conditions may yield 3-amino-3-(2-ethoxyphenyl)propanoic acid, detectable via TLC or HPLC .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, while reaction path search algorithms identify optimal catalysts or solvents. For instance, ICReDD’s hybrid computational-experimental workflows reduce trial-and-error steps in reaction design .

Q. What strategies resolve contradictions in stereochemical outcomes between different synthesis protocols?

  • Methodology :

  • Kinetic vs. Thermodynamic Control : Analyze reaction temperature and catalyst effects (e.g., chiral ligands favoring "R" configuration) .
  • Cross-Validation : Compare NMR data with computational models (e.g., InChI/SMILES descriptors) to confirm stereochemistry .

Q. How can derivatization expand the utility of this compound in biological assays?

  • Methodology :

  • Protonation of the amino group : Enables salt formation for improved solubility .
  • Ester hydrolysis : Generates a carboxylic acid for conjugation with fluorescent tags or biotin .

Q. What experimental and computational approaches validate the compound’s role in chiral catalysis or receptor binding studies?

  • Methodology :

  • Docking Simulations : Use the compound’s 3D structure (from crystallography or InChI-derived models) to predict receptor interactions .
  • Kinetic Studies : Measure enantioselectivity in catalytic reactions (e.g., asymmetric alkylation) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or NMR data across studies?

  • Methodology :

  • Purity Assessment : Re-analyze samples via elemental analysis or HPLC to rule out impurities .
  • Solvent Effects : Compare NMR spectra in identical solvents (e.g., DMSO-d6 vs. CDCl3) .

Q. Why might synthetic yields vary when scaling up from milligrams to grams?

  • Methodology :

  • Mass Transfer Limitations : Optimize stirring rates or solvent volumes for larger batches .
  • Intermediate Stability : Monitor reactive intermediates (e.g., imines) via in-situ FTIR .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride
Reactant of Route 2
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methyl (3R)-3-amino-3-(2-ethoxyphenyl)propanoate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.